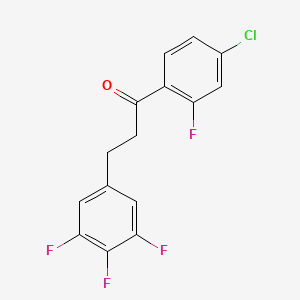

4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone" is a fluorinated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related fluorinated compounds and their synthesis, molecular structure, and chemical properties are extensively studied due to their importance in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from commercially available substrates. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from 3-sulpholene has been developed, demonstrating the synthetic value of fluorine-containing dienes in Diels-Alder reactions . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide . These methods highlight the versatility of fluorinated compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using techniques such as IR and X-ray diffraction. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by these methods, and the vibrational wavenumbers were calculated using HF and DFT methods . Such studies are crucial for understanding the electronic distribution and stability of the molecule, which are influenced by the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic amination. For instance, bis(2,4,5-trifluorophenyl)methanone was synthesized and subjected to sequential nucleophilic aromatic substitution reactions to yield a variety of fluorinated compounds . Additionally, the electrophilic amination of 4-fluorophenol with diazenes resulted in the complete removal of the fluorine atom, showcasing the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can enhance photostability and improve spectroscopic properties. The calculated first hyperpolarizability of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is significant, indicating potential applications in nonlinear optics . Furthermore, fluorinated polyimides derived from fluorinated aromatic diamines exhibit good solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Activity

The synthesis of various derivatives, including those with fluorophenyl groups similar to 4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone, has been explored. For instance, the synthesis of acylthioureas incorporating trifluorophenyl and other halogenated phenyl groups demonstrates their significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Science

In polymer science, compounds with trifluoromethyl groups are used to synthesize novel polymers. For example, poly(arylene ether)s with pendent trifluoromethyl groups have been developed using monomers synthesized from halogenated and fluorinated compounds. These polymers exhibit high thermal stability, which could be relevant for materials science and engineering applications (Banerjee, Maier, & Burger, 1999).

Quantum Chemical Studies

Quantum chemical studies on molecules with structural similarities to this compound, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, have been conducted. These studies focus on understanding molecular geometry and chemical reactivity, providing insights into how such compounds could behave in various chemical environments (Satheeshkumar et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIDYHHEZKMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645028 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898778-48-8 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.